Home > Products > Screening Compounds P43097 > Beta-Amyloid (12-22)
Beta-Amyloid (12-22) -

Beta-Amyloid (12-22)

Catalog Number: EVT-247387
CAS Number:
Molecular Formula:
Molecular Weight: 1354.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (12-22) is a peptide fragment derived from the larger amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment consists of amino acids 12 to 22 of the amyloid-beta sequence and is significant due to its role in the aggregation process that leads to plaque formation in the brains of Alzheimer's patients. The study of Beta-Amyloid (12-22) contributes to understanding the molecular mechanisms underlying Alzheimer's disease and aids in developing therapeutic strategies targeting amyloid aggregation.

Source

Beta-Amyloid (12-22) originates from the amyloid precursor protein, which undergoes proteolytic cleavage by beta-secretase and gamma-secretase enzymes. This cleavage results in various amyloid-beta species, with Beta-Amyloid (12-22) being one of the shorter fragments that can influence aggregation behavior and neurotoxicity.

Classification

Beta-Amyloid (12-22) is classified as a peptide, specifically a fragment of the amyloid-beta peptide. It falls under the category of neurotoxic peptides associated with neurodegenerative diseases, particularly Alzheimer's disease.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (12-22) can be achieved through solid-phase peptide synthesis (SPPS), a method widely used for producing peptides with high purity and yield. The process involves:

  1. Resin Preparation: A solid support resin is functionalized to attach the first amino acid.
  2. Coupling Reactions: Each subsequent amino acid is added through coupling reactions, typically using activated forms such as Fmoc-amino acids.
  3. Deprotection Steps: The protecting groups on amino acids are removed to allow for further coupling.
  4. Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid.

Technical details include optimizing reaction conditions to minimize aggregation during synthesis, as Beta-Amyloid peptides are prone to self-aggregation both on-resin and in solution .

Molecular Structure Analysis

Structure

The molecular structure of Beta-Amyloid (12-22) consists of a linear sequence of amino acids that can adopt various conformations depending on environmental conditions. The sequence includes hydrophobic residues that contribute to its propensity for aggregation.

Data

The precise sequence for Beta-Amyloid (12-22) is:

  • Aspartic Acid (Asp)
  • Glutamic Acid (Glu)
  • Phenylalanine (Phe)
  • Glutamine (Gln)
  • Valine (Val)
  • Glycine (Gly)
  • Serine (Ser)
  • Threonine (Thr)

Experimental studies using nuclear magnetic resonance spectroscopy have indicated that this peptide fragment can exist in multiple conformations, transitioning between alpha-helical and beta-sheet structures depending on concentration and environmental factors .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (12-22) participates in several chemical reactions relevant to its aggregation behavior:

  1. Self-Aggregation: Under physiological conditions, this peptide can aggregate into oligomers and fibrils, which are characteristic of amyloid plaques found in Alzheimer's disease.
  2. Interactions with Metal Ions: It has been shown that metal ions such as copper and zinc can influence the aggregation kinetics and stability of Beta-Amyloid peptides, potentially enhancing their neurotoxicity .

Technical details involve studying these reactions under various pH levels and ionic strengths to understand their impact on aggregation dynamics.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (12-22) contributes to neurotoxicity involves:

  1. Aggregation: This fragment tends to aggregate into soluble oligomers, which are believed to disrupt synaptic function and induce neuronal death.
  2. Cellular Interactions: Aggregated forms can interact with neuronal membranes, leading to increased calcium influx and subsequent neurotoxicity.
  3. Inflammatory Response: The presence of aggregated amyloid-beta can activate microglia, leading to chronic inflammation that exacerbates neuronal damage .

Data

Studies have shown that oligomers formed from Beta-Amyloid fragments can impair long-term potentiation, a critical process for learning and memory .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (12-22) is typically characterized by:

  • Molecular Weight: Approximately 1,100 Da.
  • Solubility: Soluble in aqueous solutions at low concentrations but prone to aggregation at higher concentrations.

Chemical Properties

Key chemical properties include:

  • Hydrophobicity: The presence of hydrophobic amino acids increases its tendency to aggregate.
  • Stability: Peptide stability can be affected by environmental factors such as temperature and pH.

Relevant analyses often involve spectroscopic methods to assess structural changes upon aggregation or interaction with other molecules .

Applications

Scientific Uses

Beta-Amyloid (12-22) serves several important roles in scientific research:

  1. Model for Aggregation Studies: It is used as a model system for studying amyloid aggregation mechanisms.
  2. Drug Development: Research into inhibitors that prevent aggregation or promote clearance of amyloid-beta peptides often utilizes this fragment.
  3. Biomarker Research: Investigating its presence in biological fluids may help develop diagnostic tools for Alzheimer's disease .
Molecular Characterization of β-Amyloid (12-22) in Alzheimer's Pathogenesis

Sequence-Specific Structural Determinants of β-Amyloid (12-22) Aggregation

The β-amyloid (Aβ(12-22)) fragment, with the amino acid sequence HHQKLVFFAED, constitutes a critical molecular domain governing amyloidogenesis in Alzheimer’s disease (AD). This segment encompasses the central hydrophobic core (L17VFFA21), which drives nucleation via steric zipper interactions. Solid-state NMR studies reveal that Aβ(12-22) adopts a parallel β-sheet configuration stabilized by salt bridges (e.g., K16-E22) and van der Waals contacts between F19-F20 side chains [2] [7]. Mutagenesis experiments demonstrate that substitutions at F19 or F20 disrupt β-sheet hydrogen bonding, reducing fibril stability by >70% [7].

Table 1: Structural Features of Aβ(12-22) in Aggregation

Structural ElementRole in AggregationExperimental Evidence
LVFFA (residues 17-21)Hydrophobic nucleation coreMD simulations show 90% β-sheet occupancy [7]
K16-E22 salt bridgeStabilizes parallel β-sheetNMR distance constraints <4.5 Å [7]
F19-F20 aromatic pairπ-stacking and hydrophobic packingFluorescence quenching at 280 nm [6]

Molecular dynamics simulations further indicate that protonation of H13/H14 at acidic pH accelerates aggregation by neutralizing charge repulsion, facilitating β-sheet formation within milliseconds [7]. Fibrils exhibit a characteristic cross-β X-ray diffraction pattern (4.7–4.8 Å meridional reflection), confirming stacked β-strands perpendicular to the fibril axis [9].

Role of KLVFF Motif in Oligomerization Kinetics

The KLVFF (residues 16-20) motif within Aβ(12-22) acts as the primary self-recognition site for oligomer assembly. Kinetic studies reveal a two-step nucleation mechanism:

  • Lag phase: Monomers form metastable β-hairpins via K16-D23 electrostatic attraction.
  • Exponential growth: KLVFF-mediated dimerization initiates structural templating, with oligomers elongating via monomer addition [6] [7].

Compared to full-length Aβ42, Aβ(12-22) exhibits accelerated oligomerization kinetics, forming stable hexamers within 3 hours (vs. 24+ hours for Aβ42). This rapid assembly arises from the motif’s high β-sheet propensity and reduced charge repulsion [7]. Notably, all-atom simulations of Aβ(16-22) (KLVFFAE) show:

  • Anti-parallel β-sheets dominate small oligomers (trimers)
  • Parallel β-sheets stabilize larger fibrillar structures [7]

Table 2: Oligomerization Kinetics of KLVFF-Containing Peptides

Peptide SystemLag Phase DurationDominant Oligomer Sizeβ-Sheet Content
Aβ(12-22)1.5 ± 0.3 hoursHexamers58 ± 5%
Aβ(16-22)0.8 ± 0.2 hoursTetramers62 ± 4%
Full-length Aβ4224 ± 6 hoursDodecamers45 ± 7%

Aromatic residues are pivotal: F19/F20 deletion reduces oligomer stability by 90%, while F→L mutations decelerate aggregation by 8-fold [7] [10].

Comparative Analysis of β-Sheet Propensity Across Aβ Fragments

Aβ(12-22) displays exceptional β-sheet stability relative to other Aβ domains. Circular dichroism (CD) spectroscopy quantifies structural differences:

Table 3: Secondary Structure Propensity of Aβ Fragments in Membrane-Mimetic Environments

Aβ FragmentEnvironmentRandom Coil (%)α-Helix (%)β-Sheet (%)
Aβ(12-22)SDS micelles22 ± 315 ± 263 ± 4
Aβ(1-11)SDS micelles84 ± 510 ± 36 ± 2
Aβ(23-33)SDS micelles41 ± 428 ± 331 ± 3
Aβ(34-42)SDS micelles18 ± 29 ± 173 ± 5

Data derived from [4] [8]

Key findings:

  • C-terminal dominance: Aβ(34-42) exhibits the highest β-sheet content (73%), attributable to its hydrophobic GXXXG motif that facilitates β-strand stacking [4].
  • N-terminal flexibility: Aβ(1-11) remains predominantly unstructured, serving as a solubilizing domain in full-length Aβ [4].
  • Central hinge region: Aβ(23-33) adopts mixed α/β conformations due to D23-K28 salt bridges that transiently stabilize helices [8].

Fibril morphology varies significantly:

  • Aβ(12-22) forms twisted fibrils (diameter: 8–10 nm) with periodic crossover points [9]
  • Aβ(34-42) assembles into rod-like fibrils lacking twist, reflecting unidirectional β-sheet extension [8]
  • Full-length Aβ42 generates protofilament pairs with distinct left-handed helical symmetry [9]

Properties

Product Name

Beta-Amyloid (12-22)

Molecular Weight

1354.6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.